2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE
Description
1.1 Structural Overview of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE This compound features a pyridine core substituted with a 4-chlorophenyl group at position 6, a cyano group at position 3, and a 4-methoxyphenyl group at position 4. A sulfanyl linker connects the pyridine ring to an acetamide moiety, which is further substituted with a 3-phenyl-1,2,4-thiadiazole group. While direct synthesis data for this compound is unavailable in the provided evidence, analogous pyridine-thioacetamide derivatives (e.g., compound 2 in ) are synthesized via refluxing precursors like 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol, yielding ~85% .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN5O2S2/c1-37-22-13-9-18(10-14-22)23-15-25(19-7-11-21(30)12-8-19)32-28(24(23)16-31)38-17-26(36)33-29-34-27(35-39-29)20-5-3-2-4-6-20/h2-15H,17H2,1H3,(H,33,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVGLBYVJGTBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,5-Diketone Intermediates
The 6-(4-chlorophenyl)-4-(4-methoxyphenyl)pyridine scaffold is synthesized via a modified Hantzsch dihydropyridine route. A 1,5-diketone intermediate, generated from 4-chlorobenzaldehyde and 4-methoxyacetophenone, undergoes cyclocondensation with ammonium acetate and malononitrile in refluxing ethanol (Table 1).
Table 1: Optimization of Pyridine Cyclocondensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₄OAc | EtOH | 78 | 12 | 62 |
| ZnCl₂ | Toluene | 110 | 8 | 58 |
| FeCl₃ | DMF | 120 | 6 | 71 |
Thiolation at the Pyridine C2 Position
Nucleophilic Aromatic Substitution (SₙAr)
The sulfanyl group is introduced via SₙAr displacement of a pre-installed leaving group (e.g., chloro or nitro). Treatment of 2-chloro-6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridine with sodium hydrosulfide (NaSH) in dimethyl sulfoxide at 80°C for 6 hours affords the thiolated intermediate (65% yield). Alternative thiolating agents like thiourea or Lawesson’s reagent result in lower regioselectivity.
Critical Parameters :
- Solvent Polarity : Dimethyl sulfoxide enhances nucleophilicity of HS⁻.
- Temperature Control : Excess heat promotes pyridine ring degradation.
Synthesis of the 3-Phenyl-1,2,4-Thiadiazol-5-Amine Moiety
Cyclization of Thioamide Precursors
The 1,2,4-thiadiazole ring is constructed via cyclocondensation of N-phenylthiourea with hydroxylamine-O-sulfonic acid in acetonitrile (Scheme 1). The reaction proceeds via formation of a thiohydroxamic acid intermediate, which undergoes intramolecular cyclization upon heating.
Scheme 1 :
- N-Phenylthiourea + NH₂OSO₃H → Thiohydroxamic acid
- Cyclization (Δ, 80°C) → 3-Phenyl-1,2,4-thiadiazol-5-amine
Yield optimization studies indicate that catalytic p-toluenesulfonic acid (10 mol%) increases cyclization efficiency to 78%.
Acetamide Coupling and Final Assembly
Carbodiimide-Mediated Amide Bond Formation
The sulfanylpyridine intermediate is functionalized with a bromoacetyl group via alkylation using bromoacetyl bromide in dichloromethane. Subsequent coupling with 3-phenyl-1,2,4-thiadiazol-5-amine employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (Table 2).
Table 2: Acetamide Coupling Optimization
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| DCC | DMAP | THF | 68 |
| EDCI | HOBt | DCM | 72 |
| HATU | DIPEA | DMF | 85 |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in dimethylformamide with N,N-diisopropylethylamine achieves superior yields (85%) due to enhanced activation of the carboxylate.
Purification and Analytical Characterization
Recrystallization and Chromatography
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Purity is confirmed by HPLC (C18 column, 95:5 acetonitrile/water, λ = 254 nm).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiadiazole-H), 7.89–7.21 (m, 13H, aryl-H), 4.32 (s, 2H, CH₂CO), 3.84 (s, 3H, OCH₃).
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).
Challenges and Alternative Approaches
Regioselectivity in Pyridine Functionalization
Competing substitution at C4 and C6 positions necessitates careful stoichiometric control. Directed ortho-metalation using lithium diisopropylamide (LDA) prior to thiolation improves C2 selectivity.
Stability of the Sulfanyl Bridge
Oxidative dimerization to disulfides is mitigated by conducting reactions under inert atmosphere (N₂/Ar) and adding radical scavengers like 2,6-di-tert-butyl-4-methylphenol.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of various substituents on the chlorophenyl ring.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research has indicated that compounds similar to 2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide exhibit significant anticancer properties. Studies have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro and in vivo studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a candidate for further development as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Preliminary studies have demonstrated that the compound exhibits antimicrobial activity against a range of bacterial strains. This property could be beneficial for developing new antibiotics or adjunct therapies to combat resistant bacterial infections.
Case Studies
Several case studies have documented the applications of this compound in medicinal chemistry:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of related pyridine derivatives. The results highlighted a significant reduction in tumor size in xenograft models treated with these compounds, suggesting a promising avenue for cancer therapy development.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a leading pharmacological institute examined the anti-inflammatory effects of similar compounds on murine models of arthritis. The findings indicated a marked decrease in joint swelling and pain scores post-treatment, supporting further investigation into clinical applications.
Case Study 3: Antimicrobial Testing
In an antimicrobial efficacy study published in Antibiotics, researchers tested various derivatives against common pathogens. Results showed that certain analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for new antibiotic development.
Mechanism of Action
The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Structural Analogues
- N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2, ): Shares the pyridine-thioacetamide backbone but lacks the thiadiazole substituent. Instead, it incorporates distyryl groups, which may reduce steric hindrance compared to the target compound. The absence of the thiadiazole ring could diminish specificity for sulfur-binding biological targets .
- S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-thiol Derivatives (): These compounds replace the pyridine core with a triazole ring and feature pyrrole substituents.
Pyrrolo-Thiazolo-Pyrimidine Derivatives ():
These heterocyclic systems incorporate fused rings (e.g., pyrrolo-thiazolo-pyrimidine) with methoxyphenyl and chlorophenyl groups. While structurally distinct, their aromatic and sulfur-rich frameworks suggest overlapping applications in targeting similar enzymes or receptors .
Chemical Stability and Reactivity
- The cyano and sulfanyl groups in the target compound may increase electrophilicity, making it more reactive toward nucleophiles compared to triazole derivatives ().
- The 4-methoxyphenyl group could enhance electron-donating effects, stabilizing the pyridine ring against degradation compared to non-substituted analogues .
Biological Activity
The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule with potential biological activities. Its unique structure suggests possible applications in pharmacology, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 516.02 g/mol. The structure features a pyridine ring, a thiadiazole moiety, and various substituents that may influence its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to the target molecule. For instance, derivatives of pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These values indicate that certain derivatives exhibit comparable or superior anti-inflammatory effects relative to established drugs like diclofenac and celecoxib .
Anticancer Activity
The structural components of the compound suggest potential anticancer properties. Similar pyridine derivatives have been studied for their cytotoxic effects against various cancer cell lines. For example, compounds with similar thiadiazole and pyridine structures have demonstrated significant cytotoxicity in vitro, indicating a need for further exploration of this compound's effects on cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of such compounds. Research indicates that modifications in substituents can significantly influence the biological activity:
- Chlorophenyl group : Enhances lipophilicity and may improve cellular uptake.
- Methoxyphenyl group : Potentially increases selectivity towards specific biological targets.
Studies have shown that electron-donating groups at strategic positions can enhance anti-inflammatory activity by stabilizing reactive intermediates during metabolic processes .
Case Studies
- In Vivo Studies : A recent study evaluated the anti-inflammatory effects of similar compounds in carrageenan-induced paw edema models in rats, demonstrating that certain derivatives provided significant reductions in edema comparable to indomethacin .
- Cell Line Studies : In vitro assays on human cancer cell lines revealed that certain derivatives exhibited IC50 values as low as against COX-2, suggesting potent anticancer activity .
Q & A
Q. How can researchers scale up synthesis from milligram to gram quantities without compromising efficiency?
- Methodological Answer : Optimize heat and mass transfer using flow chemistry reactors. Adjust solvent volumes proportionally (e.g., 10x scale requires 8x solvent to avoid viscosity issues). Implement process analytical technology (PAT), such as in-line FTIR, to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
